Cas no 76220-90-1 (1,3-Benzenedimethanol,2-amino-5-methyl-a1,a1,a3,a3-tetrakis(trifluoromethyl)-)

1,3-Benzenedimethanol,2-amino-5-methyl-a1,a1,a3,a3-tetrakis(trifluoromethyl)- structure
76220-90-1 structure
Product Name:1,3-Benzenedimethanol,2-amino-5-methyl-a1,a1,a3,a3-tetrakis(trifluoromethyl)-
CAS No:76220-90-1
MF:C13H9F12NO2
MW:439.196905851364
CID:576716
PubChem ID:337226
Update Time:2025-04-19

1,3-Benzenedimethanol,2-amino-5-methyl-a1,a1,a3,a3-tetrakis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedimethanol,2-amino-5-methyl-a1,a1,a3,a3-tetrakis(trifluoromethyl)-
    • 2-[2-amino-3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-methylphenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
    • 4-methyl-2,6-bis< 1-hydroxy-1-(trifluoromethyl)-2,2,2-trifluoroethyl> aniline
    • AC1L7L9Z
    • NSC354402
    • 76220-90-1
    • NSC-354402
    • DTXSID30320066
    • 1,3-Benzenedimethanol, 2-amino-5-methyl-.alpha.,.alpha.,.alpha.',.alpha.'-tetrakis(trifluoromethyl)-
    • Inchi: 1S/C13H9F12NO2/c1-4-2-5(8(27,10(14,15)16)11(17,18)19)7(26)6(3-4)9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,26H2,1H3
    • InChI Key: JXCOMIBWQUUYIO-UHFFFAOYSA-N
    • SMILES: FC(C(C(F)(F)F)(C1C=C(C)C=C(C=1N)C(C(F)(F)F)(C(F)(F)F)O)O)(F)F

Computed Properties

  • Exact Mass: 439.04417
  • Monoisotopic Mass: 439.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • Density: 1.633
  • Boiling Point: 363.3°C at 760 mmHg
  • Flash Point: 173.5°C
  • Refractive Index: 1.417
  • PSA: 66.48
  • LogP: 4.78280
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